
2-(Isoquinolin-1-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-1-yl)acetamide can be achieved through various methods. One common approach involves the reaction of isoquinoline with acetic anhydride in the presence of a catalyst. Another method includes the use of Ugi-4CR intermediates via an ammonia-Ugi-4CR/Copper(I)-catalyzed annulation sequence reaction . These methods typically yield the desired product in moderate to good yields.
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale synthesis using environmentally friendly and cost-effective methods. For instance, the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds, is a well-known industrial process for producing isoquinolines .
Chemical Reactions Analysis
Ugi-4CR Reaction
The Ugi reaction generates intermediates by combining isocyanides, aldehydes, carboxylic acids, and amines. For 2-(isoquinolin-1-yl)acetamide , tert-butyl isocyanide or cyclohexyl isocyanide is often used as the isocyanide source. The reaction conditions typically involve:
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Reagents : tert-butyl isocyanide, ethanones (e.g., acetophenone), and a base (e.g., Cs₂CO₃).
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Solvent : DMSO or PEG.
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Catalyst : Copper(I) or copper(II) salts (e.g., CuBr).
Copper-Catalyzed Cyclization
The Ugi intermediates undergo copper-catalyzed annulation with ethanones or alkynes to form the isoquinolin-2(1H)-yl-acetamide scaffold. Key steps include:
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Reactants : Ugi adduct, ethanone (e.g., acetophenone), and a copper catalyst.
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Conditions : Temperatures between 80–100°C, 16–24 hours under inert atmosphere (N₂).
Reaction Conditions Optimization
The synthesis efficiency depends critically on catalyst selection, solvent, and temperature. A comparative study of reaction parameters is summarized below:
Parameter | Optimized Conditions | Yield |
---|---|---|
Catalyst | CuBr (10 mol%) | 79% |
Base | Cs₂CO₃ (2 equivalents) | |
Solvent | DMSO (dry) | |
Temperature | 90°C | |
Reaction Time | 16 hours |
Other catalysts (e.g., CuCl, CuI) or solvents (e.g., DMF, toluene) resulted in lower yields .
Substrate Scope and Variations
The versatility of the synthesis is evident in its substrate tolerance:
Ethanone Variants
Ugi Intermediate Variants
Substituted Ugi intermediates (e.g., 4-bromo-2-iodobenzamide) yield products like 3j (53%) but show limitations with electron-deficient groups (e.g., 4-fluoroacetophenone) .
Challenges and Limitations
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Regioselectivity : Substitution patterns on ethanones influence product distribution. Electron-withdrawing groups (e.g., -NO₂) can hinder oxidative addition, leading to trace yields .
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Substrate Compatibility : Alkynes (e.g., trimethylsilylacetylene) show lower reactivity compared to aryl alkynes .
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Catalyst Sensitivity : Cu(I) catalysts outperform Cu(II) in yield and selectivity .
Biological Relevance
The isoquinolin-2(1H)-yl-acetamide scaffold appears in:
This synthesis framework highlights the compound’s versatility and the critical role of copper catalysis in forming biologically relevant heterocycles. Further exploration of substrate scope and catalytic systems could expand its applications in drug discovery.
Scientific Research Applications
2-(Isoquinolin-1-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as topoisomerase I and protein kinases, which play crucial roles in cellular processes . The compound’s ability to bind to these targets disrupts their normal function, leading to therapeutic effects .
Comparison with Similar Compounds
Quinoline: A nitrogen-based heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound of 2-(Isoquinolin-1-yl)acetamide, known for its stability and reactivity.
1,2-Dihydroisoquinoline:
Uniqueness: this compound stands out due to its specific structural features and the ability to undergo diverse chemical reactions. Its unique combination of properties makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-isoquinolin-1-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)7-10-9-4-2-1-3-8(9)5-6-13-10/h1-6H,7H2,(H2,12,14) |
InChI Key |
NWCOVKVTNAWHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CC(=O)N |
Origin of Product |
United States |
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